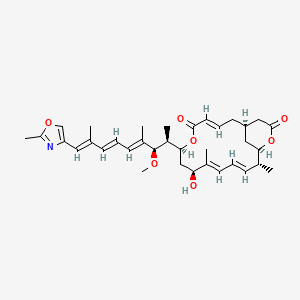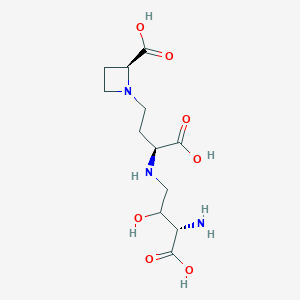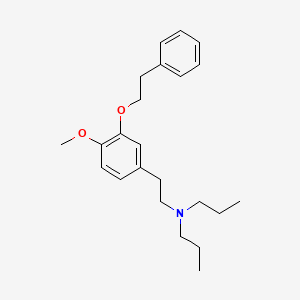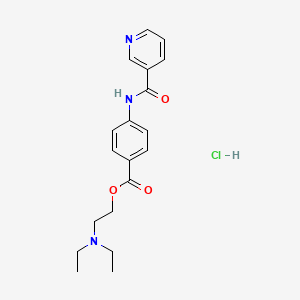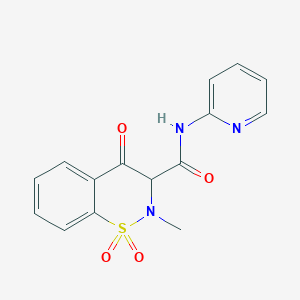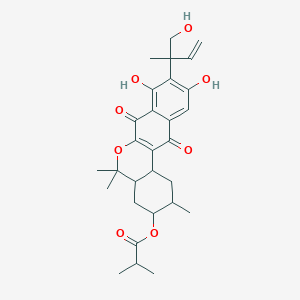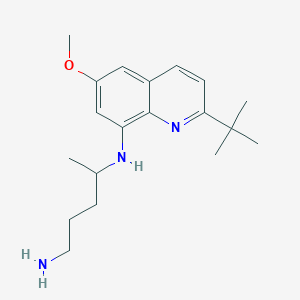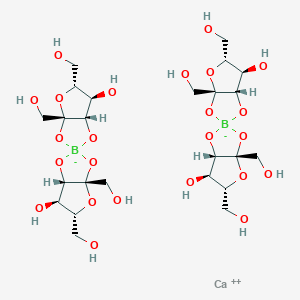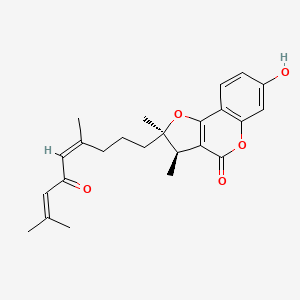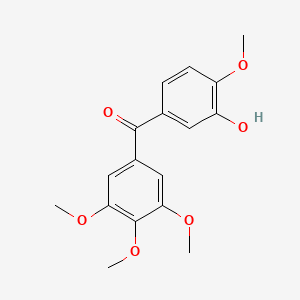
Phenstatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenstatin is a synthetic compound known for its potent anticancer properties. It is a derivative of combretastatin A-4, a natural product isolated from the bark of the African bush willow tree, Combretum caffrum. This compound exhibits strong cytotoxicity and antitubulin activity, making it a valuable candidate in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenstatin can be synthesized through a multi-step process. One common method involves the following steps :
Starting Materials: 2-chloro-5-iodobenzoic acid and substituted benzene.
Step 1: The initial step involves the formation of an intermediate by reacting 2-chloro-5-iodobenzoic acid with a suitable reagent.
Step 2: The intermediate is then subjected to a coupling reaction with substituted benzene under specific conditions.
Step 3: The final product, this compound, is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single crystal X-ray diffraction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Phenstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific substituents on the benzene ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the benzene ring.
Applications De Recherche Scientifique
Phenstatin has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound in the study of tubulin polymerization inhibitors.
Biology: It is employed in cell biology research to investigate its effects on microtubule dynamics and cell division.
Medicine: this compound’s potent anticancer properties make it a valuable candidate for developing new cancer therapies. It has shown efficacy against various cancer cell lines, including liver and lung cancer.
Industry: this compound and its derivatives are explored for potential use in pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Phenstatin exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division . By binding to the colchicine binding site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes this compound a potent antimitotic agent with significant anticancer activity.
Comparaison Avec Des Composés Similaires
Phenstatin is structurally and functionally similar to other tubulin inhibitors, such as combretastatin A-4 and colchicine . this compound exhibits greater stability compared to combretastatin A-4, which is known to be unstable in vivo. This stability enhances this compound’s potential as a therapeutic agent. Similar compounds include:
Combretastatin A-4: A natural product with potent antitubulin activity.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Indole-linked chalcones: Synthetic compounds with similar mechanisms of action and anticancer properties.
This compound’s unique combination of stability and potent anticancer activity distinguishes it from other tubulin inhibitors, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C17H18O6 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
(3-hydroxy-4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(23-4)15(9-11)22-3/h5-9,18H,1-4H3 |
Clé InChI |
HSLFWBPRHXGUAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)O |
Synonymes |
phenstatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



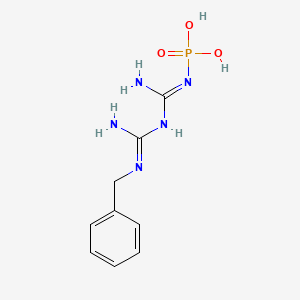
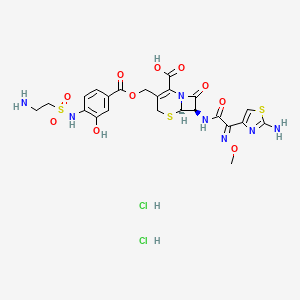
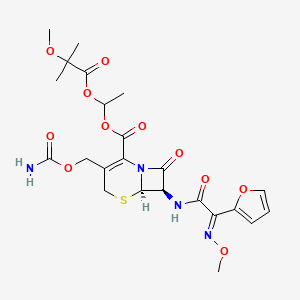
![N-(2-{6-[(2-Hydroxy-benzoyl)-hydrazonomethyl]-7-methoxy-benzo[1,3]dioxol-5-yl}-ethyl)-N-methyl-acetamide](/img/structure/B1242377.png)
